molecular formula C18H14ClN3O4S B285377 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B285377
M. Wt: 403.8 g/mol
InChI Key: IVSLGKMGVUTCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family and has been synthesized using various methods.

Scientific Research Applications

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been studied for its potential therapeutic applications. This compound has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been proposed that the compound may inhibit the activity of certain enzymes or signaling pathways that are involved in cancer cell proliferation and survival. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, bacteria, and fungi. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory disorders. Additionally, this compound has been found to have low toxicity, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in lab experiments include its potential therapeutic applications, low toxicity, and ability to inhibit the growth of cancer cells, bacteria, and fungi. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for research on 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One area of research could focus on elucidating the exact mechanism of action of this compound. Another area of research could involve the development of new derivatives of this compound with improved therapeutic properties. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been achieved using different synthetic routes. One of the methods involves the reaction of 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol with N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in a suitable solvent such as acetonitrile to give the desired product.

properties

Molecular Formula

C18H14ClN3O4S

Molecular Weight

403.8 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C18H14ClN3O4S/c19-12-3-1-2-11(8-12)17-21-22-18(26-17)27-10-16(23)20-13-4-5-14-15(9-13)25-7-6-24-14/h1-5,8-9H,6-7,10H2,(H,20,23)

InChI Key

IVSLGKMGVUTCIC-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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